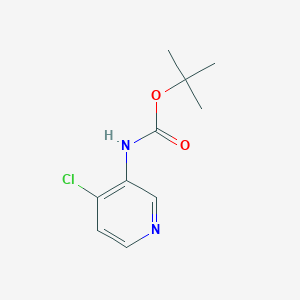

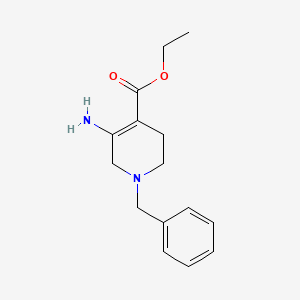

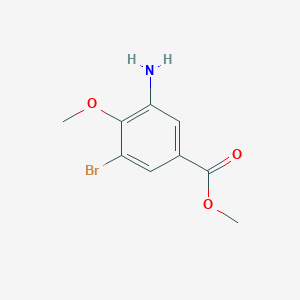

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Overview

Description

Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.33 . This compound is typically stored in a refrigerator and is shipped at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research . Tetrahydropyridines (THPs), which are present in this compound, have been synthesized by the inspiration of known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydropyridine ring, which is a heterocyclic moiety . This compound exists in distinct structural isomers .

Scientific Research Applications

Synthesis and Chemical Properties

Annulation Reactions : Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphines, to produce highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrido[3,4-d]pyrimidine Analogs : Ethyl 5-amino-2-methyIpyridine-4-carboxylate, a structurally related compound, is synthesized from ethyl acetopyruvate and nitroacetamide. This is used to produce pyrido[3,4-d]pyrimidine analogs of pteroic acid (And & Mckee, 1979).

Production of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carboxylic Acid Esters : This process involves saponification of ethyl 3-aminobenzo[b]furan-2-carboxylate, followed by reaction with acetylenedicarboxylic diesters (Görlitzer & Kramer, 2000).

Crystal Structure Analysis : Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, another structurally related compound, has been synthesized and characterized, including its crystal structure, through X-ray diffraction studies (Sambyal et al., 2011).

Applications in Various Fields

Antiallergic Agents : Some 1,4-dihydropyridines have been investigated for their potential as antiallergic agents, showcasing the relevance of similar compounds in medicinal chemistry (Görlitzer & Kramer, 2000).

Anti-Inflammatory and Antimicrobial Activities : Benzo[d]imidazolyl tetrahydropyridine carboxylates, which share structural similarities, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities (ANISETTI & Reddy, 2017).

Photodiode Applications : Certain pyrimidine fused quinolone carboxylate moieties, related to this compound, have been investigated for their utility in photodiode applications, highlighting the material science applications of similar compounds (Elkanzi et al., 2020).

Corrosion Inhibition : Pyranpyrazole derivatives, which are structurally related, have been studied as corrosion inhibitors for mild steel, useful in industrial processes (Dohare et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Related compounds have been shown to cause changes in cell biology through their interaction with various targets .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have been shown to have a variety of biological effects, suggesting that this compound may have similar effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Properties

IUPAC Name |

ethyl 5-amino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFAPROJUMIFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679955 | |

| Record name | Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911010-88-3 | |

| Record name | Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}thiophene-2-carboxylic acid](/img/structure/B1524283.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)